molecular formula C16H20N4O B14935465 5-amino-N-cyclopentyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide

5-amino-N-cyclopentyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B14935465
M. Wt: 284.36 g/mol
InChI Key: GEFVWPRAMWVJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-N-cyclopentyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-cyclopentyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a diketone, followed by the introduction of the amino and carboxamide groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-cyclopentyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-Amino-N-cyclopentyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-N-cyclopentyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-p-tolyl-1H-pyrazole-4-carboxamide
  • 5-Amino-1-(3-trifluoromethylphenyl)-1H-pyrazole-4-carboxamide

Uniqueness

5-Amino-N-cyclopentyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide is unique due to its specific structural features, such as the cyclopentyl and 4-methylphenyl groups

Properties

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

5-amino-N-cyclopentyl-1-(4-methylphenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C16H20N4O/c1-11-6-8-13(9-7-11)20-15(17)14(10-18-20)16(21)19-12-4-2-3-5-12/h6-10,12H,2-5,17H2,1H3,(H,19,21)

InChI Key

GEFVWPRAMWVJAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3CCCC3)N

Origin of Product

United States

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